N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a pyridazine core substituted with an azepane (7-membered cyclic amine) at position 4. The phenyl group at position 4 of the pyridazine is further functionalized with a 2-ethoxy-5-(propan-2-yl)benzenesulfonamide moiety. Its molecular formula is C₂₇H₃₄N₄O₃S, with a molecular weight of 506.66 g/mol.
Properties
IUPAC Name |
N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2-ethoxy-5-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O3S/c1-4-34-25-15-11-22(20(2)3)19-26(25)35(32,33)30-23-12-9-21(10-13-23)24-14-16-27(29-28-24)31-17-7-5-6-8-18-31/h9-16,19-20,30H,4-8,17-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBQZXAWRUYYLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine ring, followed by the introduction of the azepane group and the sulfonamide moiety. Common reagents used in these reactions include pyridazine derivatives, azepane, and sulfonyl chlorides. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions often result in the formation of new sulfonamide derivatives .
Scientific Research Applications
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades that regulate cellular processes like inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The compound’s closest analog is 2-ethoxy-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5-(propan-2-yl)benzene-1-sulfonamide (ChemDiv ID: G620-0466), which substitutes the azepane ring with a piperidine (6-membered cyclic amine) .
| Parameter | Target Compound (Azepane-substituted) | Analog (Piperidine-substituted) |
|---|---|---|
| Molecular Formula | C₂₇H₃₄N₄O₃S | C₂₆H₃₂N₄O₃S |
| Ring Size | 7-membered azepane | 6-membered piperidine |
| Hydrophobicity | Higher (larger aliphatic ring) | Lower |
| Synthetic Accessibility | Moderate (azepane synthesis requires longer steps) | High (piperidine is commercially abundant) |
Hypothetical Pharmacological Implications
Binding Affinity : The azepane ring’s increased flexibility and size may enhance interactions with hydrophobic pockets in target proteins compared to piperidine .
Metabolic Stability : Azepanes are more prone to oxidative metabolism due to longer aliphatic chains, whereas piperidines may exhibit better metabolic stability .
Comparison with Other Sulfonamide Derivatives
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide (CAS 923244-17-1) Structural Difference: Features a pyrimidine core instead of pyridazine.
N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-5-chloro-N-ethyl-2-methoxybenzenesulfonamide (CAS 881939-77-1)
- Structural Difference : Incorporates a carbazole moiety instead of pyridazine.
- Impact : Carbazole’s aromaticity and planar structure may enhance DNA intercalation or π-π stacking in enzyme binding sites .
Computational and Analytical Insights
- Noncovalent Interactions: The azepane-substituted compound likely exhibits stronger van der Waals interactions due to its larger aliphatic ring, as predicted by electron density analysis tools like Multiwfn .
- Electrostatic Potential: The ethoxy and isopropyl groups contribute to localized negative electrostatic potentials, which may influence binding to positively charged residues in proteins .
Biological Activity
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide is a complex organic compound that has attracted considerable attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on its biological properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a pyridazine ring , an azepane moiety , and a sulfonamide group . These structural elements contribute to its pharmacological profile, allowing it to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to:
- Inhibit Enzymatic Activity : The compound can bind to specific enzymes, inhibiting their activity, which is crucial for various cellular processes.
- Modulate Receptor Activity : It may interact with cell surface receptors, altering signaling pathways that affect cell proliferation and survival.
- Disrupt Cellular Functions : By interfering with cellular components like DNA or proteins, the compound can induce changes in cell behavior.
Anticancer Properties
Research indicates that derivatives of pyridazine, including the target compound, exhibit significant anticancer activity. For instance:
- Cell Line Studies : The compound was screened against multiple cancer cell lines, showing growth inhibition percentages ranging from 62.21% to 100.14% against melanoma, non-small cell lung cancer (NSCLC), prostate cancer, and colon cancer .
- Mechanistic Insights : Compounds similar to the target have shown the ability to induce G0–G1 phase cell cycle arrest and upregulate pro-apoptotic genes such as p53 and Bax while downregulating anti-apoptotic genes like Bcl-2 .
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values between 0.5 and 128 μg/mL against various bacterial strains including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
Comparative Analysis of Related Compounds
| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism |
|---|---|---|---|
| Compound A | GI% 62.21 - 100.14 | MIC = 16 μg/mL | VEGFR-2 inhibition |
| Compound B | GI50 1.66 - 100 μM | MIC = 0.5 - 128 μg/mL | Cell cycle arrest |
| Target Compound | TBD | TBD | TBD |
Case Studies
- Pyridazine Derivatives : A study on pyridazine-based compounds highlighted their dual role as antimicrobial and anticancer agents, emphasizing the importance of structural modifications for enhanced activity .
- VEGFR Inhibition : Research focusing on similar sulfonamide compounds revealed their effectiveness in inhibiting VEGFR-2, a key target in cancer therapy, thus supporting the potential application of the target compound in oncology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
